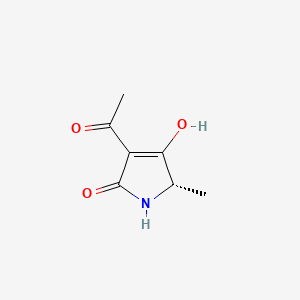
(s)-1-Phenylethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-1-Phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. The compound is derived from the esterification of (1S)-1-Phenylethanol and acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-Phenylethyl acetate typically involves the esterification of (1S)-1-Phenylethanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(1S)-1-Phenylethanol+Acetic AcidAcid Catalyst(1S)-1-Phenylethyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification process. Additionally, azeotropic distillation is employed to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
(s)-1-Phenylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (1S)-1-Phenylethanol and acetic acid in the presence of an acid or base.
Reduction: Reduction of the ester can yield (1S)-1-Phenylethanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: (1S)-1-Phenylethanol and acetic acid.
Reduction: (1S)-1-Phenylethanol.
Transesterification: New ester and alcohol.
科学的研究の応用
(s)-1-Phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of (s)-1-Phenylethyl acetate in biological systems involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In antimicrobial applications, the compound disrupts microbial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl Acetate: A volatile ester used in coatings and adhesives.
Isopropyl Acetate: An ester with a similar structure, used as a solvent in coatings and inks.
Uniqueness
(s)-1-Phenylethyl acetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its interaction with biological systems and its olfactory perception, making it distinct from other esters.
特性
CAS番号 |
16197-93-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.2 |
純度 |
95% min. |
同義語 |
1S-Styrallyl acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





